REACTION_CXSMILES
|
[CH:1]1([N:6]([C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][SH:14])[CH2:7][C:8](O)=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.C1C=C(SSC2N=CC=CC=2)N=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[CH:1]1([N:6]2[C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][S:14][C:8](=[O:9])[CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N(CC(=O)O)C(C(CS)C)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)SSC2=CC=CC=N2
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
by bubbling nitrogen through it
|
Type
|
TEMPERATURE
|
Details
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at reflux for 48 hours
|
Duration
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48 h
|
Type
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WASH
|
Details
|
The solution was washed successively with 0.1N hydrochloric acid saturated sodium bicarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid material was dissolved in 25% ethyl acetate/hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the triphenyl phosphine oxide which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
purified by medium pressure liquid chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
to give 0.8 g
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized from 10% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
to give 0.5 g (27%) of 4-cyclopentyl-6,7-dihydro-6-methyl-1,4-thiazapen-2,5-(3H,4H)-dione as a white crystalline solid, mp. 77°-79°
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N1CC(SCC(C1=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |